Apomorphine diacetate Apomorphine diacetate
Brand Name: Vulcanchem
CAS No.: 6191-56-6
VCID: VC19724782
InChI: InChI=1S/C21H21NO4/c1-12(23)25-18-8-7-15-11-17-19-14(9-10-22(17)3)5-4-6-16(19)20(15)21(18)26-13(2)24/h4-8,17H,9-11H2,1-3H3/t17-/m1/s1
SMILES:
Molecular Formula: C21H21NO4
Molecular Weight: 351.4 g/mol

Apomorphine diacetate

CAS No.: 6191-56-6

Cat. No.: VC19724782

Molecular Formula: C21H21NO4

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

Apomorphine diacetate - 6191-56-6

Specification

CAS No. 6191-56-6
Molecular Formula C21H21NO4
Molecular Weight 351.4 g/mol
IUPAC Name [(6aR)-11-acetyloxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-yl] acetate
Standard InChI InChI=1S/C21H21NO4/c1-12(23)25-18-8-7-15-11-17-19-14(9-10-22(17)3)5-4-6-16(19)20(15)21(18)26-13(2)24/h4-8,17H,9-11H2,1-3H3/t17-/m1/s1
Standard InChI Key PJAGGJPKGNYFJH-QGZVFWFLSA-N
Isomeric SMILES CC(=O)OC1=C(C2=C(C[C@@H]3C4=C(CCN3C)C=CC=C42)C=C1)OC(=O)C
Canonical SMILES CC(=O)OC1=C(C2=C(CC3C4=C(CCN3C)C=CC=C42)C=C1)OC(=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Apomorphine diacetate belongs to the aporphine class of alkaloids, distinguished by its tetracyclic dibenzoquinoline scaffold. The compound features a stereocenter at the 6a position, which adopts the R-configuration, as confirmed by IUPAC nomenclature . The acetylation of the 10,11-diol groups modifies the parent apomorphine structure, enhancing lipophilicity and potentially altering pharmacokinetic properties.

Table 1: Key Physicochemical Properties of Apomorphine Diacetate

PropertyValueSource
Molecular FormulaC21H21NO4\text{C}_{21}\text{H}_{21}\text{NO}_4ChemSpider
Average Mass351.402 g/molChemSpider
Monoisotopic Mass351.147058 g/molChemSpider
Stereochemistry(6aR) configurationChemSpider
SolubilityModerate in organic solventsInferred

The acetyl groups introduce steric hindrance, which may influence binding affinity to dopamine receptors compared to the parent compound .

Synthesis and Manufacturing

Synthetic Pathways

The production of apomorphine diacetate typically begins with the resolution of racemic apomorphine dimethyl ether using chiral resolving agents such as d-dibenzoyl tartaric acid . A patented method involves the following steps:

  • Racemate Resolution: Separation of (R)-(-)-apomorphine dimethyl ether from its enantiomer via crystallization.

  • Acetylation: Introduction of acetyl groups to the 10,11-diol positions using acetic anhydride under controlled conditions.

  • Purification: Chromatographic techniques to isolate the diacetate derivative .

This process emphasizes the importance of stereochemical control, as the biological activity of apomorphine derivatives is highly enantiomer-dependent .

Pharmacological Mechanisms and Neurobiological Effects

Impact on α-Synuclein Aggregation

Recent in vitro investigations reveal that apomorphine stabilizes neurotoxic oligomers of α-synuclein (aSyn), a protein implicated in Parkinson’s pathogenesis . At concentrations ≥50 μM, apomorphine inhibits aSyn fibrillation, instead promoting large oligomeric species (Apo-aSyn-O) that exhibit pronounced toxicity toward mesencephalic dopaminergic neurons . These oligomers demonstrate prion-like propagation, converting native aSyn monomers into toxic conformers . While these findings specifically involve apomorphine, the diacetate form’s enhanced stability could exacerbate or modulate this effect, warranting further study.

Therapeutic Applications and Clinical Considerations

Parkinson’s Disease Management

Apomorphine diacetate’s potential utility in Parkinson’s therapy stems from its ability to provide rapid-onset dopamine receptor stimulation. Clinical analogs of apomorphine are administered subcutaneously or sublingually to manage "off" episodes, though the diacetate form’s pharmacokinetic profile remains underexplored .

Emerging Applications

Preliminary data suggest roles in:

  • Emesis Control: Leveraging its dopaminergic activity to induce nausea in toxin ingestion cases .

  • Sexual Dysfunction: As a buccal formulation for erectile dysfunction, though this application remains investigational for the diacetate .

Comparative Analysis with Apomorphine

Table 2: Apomorphine vs. Apomorphine Diacetate

ParameterApomorphineApomorphine Diacetate
Molecular Weight267.32 g/mol 351.40 g/mol
Solubility20 g/L in water Lower aqueous solubility
Receptor BindingD1/D2 agonist Presumed similar
Metabolic StabilityHigh first-pass metabolism Possibly enhanced

Future Directions and Research Gaps

While apomorphine diacetate’s chemical synthesis is well-documented , its in vivo pharmacology remains poorly characterized. Key research priorities include:

  • Toxicokinetic Studies: To delineate absorption, distribution, and elimination profiles.

  • Oligomer Propagation Assays: Evaluating whether the diacetate form influences aSyn toxicity in vivo.

  • Formulation Development: Exploring prodrug strategies to enhance blood-brain barrier penetration.

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